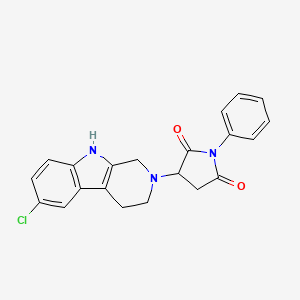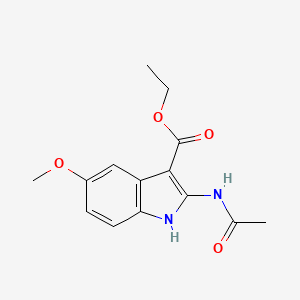
N-cyclopentylimidodicarbonimidic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes: The synthesis of N-cyclopentylimidodicarbonimidic diamide involves the reaction of appropriate precursors. Unfortunately, specific synthetic routes are not widely documented in the literature.
Industrial Production Methods: Information on large-scale industrial production methods is scarce due to the compound’s limited commercial use.
Analyse Des Réactions Chimiques
Reactivity: N-cyclopentylimidodicarbonimidic diamide likely undergoes various reactions, including , , and .
Common Reagents and Conditions: Reagents and conditions would depend on the specific reaction. typical reagents for these types of reactions include oxidizing agents (e.g., ), reducing agents (e.g., ), and nucleophiles (e.g., ).
Major Products: The products formed from these reactions would vary based on the reaction type. For example, oxidation could yield imides or amides, while reduction might lead to amines.
Applications De Recherche Scientifique
Chemistry: N-cyclopentylimidodicarbonimidic diamide may serve as a building block in organic synthesis due to its unique structure.
Biology and Medicine: Limited research exists regarding its biological applications. it could be explored as a potential drug scaffold or bioactive compound.
Industry: Its industrial applications remain unexplored, but it could find use in specialty chemicals or materials.
Mécanisme D'action
- Unfortunately, detailed information on the mechanism of action is lacking. Further research is needed to understand how this compound exerts its effects.
- Potential molecular targets and pathways remain speculative at this point.
Comparaison Avec Des Composés Similaires
Uniqueness: N-cyclopentylimidodicarbonimidic diamide’s uniqueness lies in its cyclopentyl substitution, which distinguishes it from other carbodiimides.
Similar Compounds: While no direct analogs are well-documented, other carbodiimides (e.g., ) share some similarities.
Propriétés
Formule moléculaire |
C7H15N5 |
|---|---|
Poids moléculaire |
169.23 g/mol |
Nom IUPAC |
2-cyclopentyl-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C7H15N5/c8-6(9)12-7(10)11-5-3-1-2-4-5/h5H,1-4H2,(H6,8,9,10,11,12) |
Clé InChI |
MBRPFLDAQGDPAV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N=C(N)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Tert-butyl-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11035689.png)
![6-chloro-2-(3-chlorophenyl)-N-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11035691.png)
![(1Z)-8-chloro-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035694.png)
![Ethyl 3-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}-4-methyl-2-[(4-methylphenyl)imino]-1,3-thiazole-5(3H)-carboxylate](/img/structure/B11035698.png)
![(1E)-4,4,6,8-tetramethyl-1-[(4-methylphenyl)imino]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035699.png)

![2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11035706.png)
![1-acetyl-4-[(3-bromo-4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11035709.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B11035713.png)
![8-methoxy-6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11035733.png)


![1-hydroxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035763.png)

